6-methyl-5-nitro-1H-indazole
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Overview
Description
6-Methyl-5-nitro-1H-indazole is an organic compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 6-methyl-5-nitro-1H-indazole, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 6-methyl-5-nitro-1H-indazole is 1S/C8H7N3O2/c1-5-2-7-6 (4-9-10-7)3-8 (5)11 (12)13/h2-4H,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Methyl-5-nitro-1H-indazole is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Heterocyclic Chemistry and Therapeutic Potential
6-methyl-5-nitro-1H-indazole is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused with a benzene ring. Indazole derivatives have been the subject of extensive research due to their wide range of biological activities, highlighting their pharmacological significance. Derivatives of indazole have shown promising anticancer and anti-inflammatory activities, and they have been explored for disorders involving protein kinases and neurodegeneration. The indazole scaffold forms the basis of numerous compounds with potential therapeutic value, suggesting that 6-methyl-5-nitro-1H-indazole could be a key intermediate or active compound in the development of novel therapeutic agents (Denya, Malan, & Joubert, 2018).
Synthesis and Application in Organic Chemistry
The synthesis and applications of indazole derivatives, including 6-methyl-5-nitro-1H-indazole, are crucial in organic chemistry and drug development. Such derivatives are versatile synthetic intermediates in the synthesis of metal complexes, catalysts design, and asymmetric synthesis. Their biological importance has been demonstrated in medicinal applications, showing potential as anticancer, antibacterial, and anti-inflammatory agents. This underscores the role of indazole derivatives, including 6-methyl-5-nitro-1H-indazole, in advancing both chemistry and pharmacology research (Li et al., 2019).
Potential in Drug Repurposing and Combination Therapies
Indazole derivatives, by virtue of their complex biological activities and potential therapeutic applications, may also contribute to drug repurposing efforts. They have been shown to enhance the efficacy of existing drugs and are being investigated in combination therapies for various diseases. This suggests that 6-methyl-5-nitro-1H-indazole could be explored further in the context of enhancing the activity of current therapeutic agents, thereby contributing to more effective treatment strategies (Bharti et al., 2021).
Safety And Hazards
Future Directions
The future directions in the research of indazoles, including 6-methyl-5-nitro-1H-indazole, involve the development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . The goal is to produce good to excellent yields with minimal formation of byproducts .
properties
IUPAC Name |
6-methyl-5-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDNZRLKGLAOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363180 |
Source
|
Record name | 6-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-nitro-1H-indazole | |
CAS RN |
81115-43-7 |
Source
|
Record name | 6-methyl-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-5-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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